molecular formula C18H19N5O3S2 B2914577 methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1206993-03-4

methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2914577
CAS No.: 1206993-03-4
M. Wt: 417.5
InChI Key: UENFXZPYIPVIPE-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex compound that incorporates various bioactive moieties, including a thiadiazole ring and an imidazole structure. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound is characterized by the following structural components:

  • Thiadiazole moiety : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
  • Imidazole ring : Often associated with antifungal and anticancer properties.

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole and imidazole structures followed by functionalization to yield the final product. The synthetic pathways often utilize various reagents and conditions that can influence the yield and purity of the final compound.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole framework have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell signaling pathways such as those involving Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Bcl-2 inhibition
Compound CA54910DNA synthesis inhibition

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity against various pathogens .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus32 µg/mLThiadiazole Derivative X
Candida albicans16 µg/mLThiadiazole Derivative Y

Study on Antitumor Activity

In a study conducted by Olsen et al., derivatives of 2-amino-1,3,4-thiadiazole were evaluated for their anticancer effects. The results indicated that these compounds exhibited significant cytostatic properties against cancer cell lines such as HeLa and MCF-7. The study emphasized the importance of structural modifications in enhancing biological activity .

Research on Antimicrobial Efficacy

Another research effort explored the antimicrobial efficacy of thiadiazole derivatives against Trypanosoma cruzi. The findings suggested that certain modifications to the thiadiazole scaffold could lead to enhanced activity against drug-resistant strains .

Properties

IUPAC Name

methyl 2-[5-(4-methylphenyl)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-11-4-6-13(7-5-11)14-8-19-18(23(14)9-16(25)26-3)27-10-15(24)20-17-22-21-12(2)28-17/h4-8H,9-10H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENFXZPYIPVIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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